molecular formula C7H6ClF2NO B6284886 2-chloro-5-(difluoromethyl)-3-methoxypyridine CAS No. 1806760-58-6

2-chloro-5-(difluoromethyl)-3-methoxypyridine

Cat. No.: B6284886
CAS No.: 1806760-58-6
M. Wt: 193.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(difluoromethyl)-3-methoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorine atom, a difluoromethyl group, and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-(difluoromethyl)-3-methoxypyridine typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be carried out under various conditions, including the use of metal-based catalysts or radical initiators .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions, often optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethyl)-3-methoxypyridine can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.

    2-Chloro-5-(chloromethyl)pyridine: The presence of a chloromethyl group instead of a difluoromethyl group can lead to different reactivity and applications.

Uniqueness: 2-Chloro-5-(difluoromethyl)-3-methoxypyridine is unique due to the presence of both a difluoromethyl group and a methoxy group on the pyridine ring.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(difluoromethyl)-3-methoxypyridine involves the reaction of 2-chloro-5-(methoxymethyl)pyridine with difluoromethylating reagent.", "Starting Materials": [ "2-chloro-5-(methoxymethyl)pyridine", "Difluoromethylating reagent" ], "Reaction": [ "To a solution of 2-chloro-5-(methoxymethyl)pyridine in anhydrous DMF, add difluoromethylating reagent.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography to obtain 2-chloro-5-(difluoromethyl)-3-methoxypyridine." ] }

CAS No.

1806760-58-6

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.